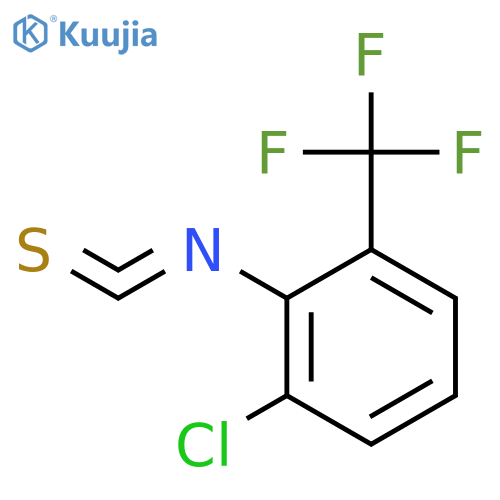

Cas no 688763-26-0 (2-Chloro-6-(trifluoromethyl)phenylisothiocyanate)

2-Chloro-6-(trifluoromethyl)phenylisothiocyanate 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-(trifluoromethyl)phenylisothiocyanate

- 2-Chloro-6-(trifluoromethyl)phenyl Isothiocyanate

- SCHEMBL2305327

- SY328825

- 1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene

- 688763-26-0

- MUOPLEXRHZBHEU-UHFFFAOYSA-N

- MFCD03840359

- 2-Chloro-6-trifluoromethylphenylisothiocyanate

-

- MDL: MFCD03840359

- インチ: InChI=1S/C8H3ClF3NS/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H

- InChIKey: MUOPLEXRHZBHEU-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)Cl)N=C=S)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 236.9626825Da

- どういたいしつりょう: 236.9626825Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 44.5Ų

2-Chloro-6-(trifluoromethyl)phenylisothiocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 019477-5g |

2-Chloro-6-(trifluoromethyl)phenylisothiocyanate |

688763-26-0 | 98% | 5g |

£591.00 | 2022-03-01 | |

| eNovation Chemicals LLC | Y1256348-5g |

1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |

688763-26-0 | 98% | 5g |

$1235 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1256348-1g |

1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |

688763-26-0 | 98% | 1g |

$430 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1256348-5g |

1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |

688763-26-0 | 98% | 5g |

$1175 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1256348-1g |

1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |

688763-26-0 | 98% | 1g |

$415 | 2024-06-06 | |

| Fluorochem | 019477-1g |

2-Chloro-6-(trifluoromethyl)phenylisothiocyanate |

688763-26-0 | 98% | 1g |

£197.00 | 2022-03-01 | |

| A2B Chem LLC | AK18762-5g |

1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |

688763-26-0 | 98% | 5g |

$888.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1256348-250mg |

1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |

688763-26-0 | 98% | 250mg |

$285 | 2024-06-06 | |

| A2B Chem LLC | AK18762-250mg |

1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |

688763-26-0 | 98% | 250mg |

$188.00 | 2024-04-19 | |

| A2B Chem LLC | AK18762-25g |

1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |

688763-26-0 | 98% | 25g |

$3100.00 | 2024-04-19 |

2-Chloro-6-(trifluoromethyl)phenylisothiocyanate 関連文献

-

Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

2-Chloro-6-(trifluoromethyl)phenylisothiocyanateに関する追加情報

Introduction to 2-Chloro-6-(trifluoromethyl)phenylisothiocyanate (CAS No. 688763-26-0)

2-Chloro-6-(trifluoromethyl)phenylisothiocyanate, identified by its Chemical Abstracts Service (CAS) number 688763-26-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of isothiocyanates, which are known for their versatile reactivity and utility in synthetic chemistry. The presence of both a chloro substituent and a trifluoromethyl group in its aromatic ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

The trifluoromethyl group, in particular, is a key feature that enhances the compound's reactivity and stability under various conditions. This moiety is widely recognized for its ability to influence the metabolic pathways of biological systems, often leading to increased bioavailability and reduced susceptibility to degradation. In pharmaceutical applications, compounds containing trifluoromethyl groups are frequently employed to improve the pharmacokinetic profiles of drug candidates. The chloro substituent further contributes to the compound's versatility, enabling nucleophilic substitution reactions that are pivotal in constructing heterocyclic frameworks.

Recent advancements in medicinal chemistry have highlighted the importance of isothiocyanates as key intermediates in the development of novel therapeutic agents. 2-Chloro-6-(trifluoromethyl)phenylisothiocyanate has been utilized in the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents. Its reactivity with nucleophiles such as amines and thiols allows for the rapid formation of thiourea derivatives, which are precursors to a wide range of pharmacologically relevant compounds.

The compound's structure also makes it an attractive candidate for exploring new synthetic methodologies. Researchers have leveraged its reactivity to develop novel catalytic processes that enhance efficiency and selectivity in organic transformations. For instance, recent studies have demonstrated its utility in cross-coupling reactions, where it serves as an effective electrophile in the presence of appropriate catalysts. These findings underscore the compound's potential as a building block in industrial-scale chemical synthesis.

In addition to its pharmaceutical applications, 2-Chloro-6-(trifluoromethyl)phenylisothiocyanate has shown promise in agrochemical research. Its structural features contribute to the development of novel pesticides and herbicides by providing a scaffold that can be modified to target specific biological pathways in pests. The trifluoromethyl group, for example, has been shown to enhance the lipophilicity of agrochemicals, improving their absorption and translocation within plant tissues.

The synthesis of 2-Chloro-6-(trifluoromethyl)phenylisothiocyanate typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include chlorination of pre-existing aromatic systems followed by reaction with phosphorus pentasulfide or other sulfur-containing reagents to generate the isothiocyanate functionality. Advances in catalytic methods have also enabled more efficient synthetic strategies, reducing waste and improving sustainability.

The compound's handling requires adherence to standard laboratory protocols due to its reactivity with moisture and nucleophiles. Storage conditions must be carefully controlled to prevent degradation, typically involving inert atmospheres and cool temperatures. Despite these precautions, its utility in synthetic chemistry makes it a valuable asset for researchers working on complex molecular architectures.

Recent studies have also explored the computational modeling of 2-Chloro-6-(trifluoromethyl)phenylisothiocyanate, aiming to predict its behavior in various reaction conditions. Molecular dynamics simulations have provided insights into its interactions with other molecules, helping researchers design more effective synthetic strategies. These computational approaches complement experimental work by offering predictive tools that can accelerate the discovery process.

The future prospects for 2-Chloro-6-(trifluoromethyl)phenylisothiocyanate are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Its unique structural features make it a versatile tool for chemists seeking to develop innovative solutions to complex chemical challenges. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in advancing scientific knowledge and technological innovation.

688763-26-0 (2-Chloro-6-(trifluoromethyl)phenylisothiocyanate) 関連製品

- 53813-00-6(2-(morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile)

- 1427397-19-0(3-Fluoro-2-hydroxy-4-methoxybenzaldehyde)

- 2680883-40-1(benzyl N-{4-bromo-3-2-(2-methoxyethoxy)ethoxyphenyl}carbamate)

- 1795298-62-2(3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methoxybenzene-1-sulfonamide)

- 180741-40-6(3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol)

- 1507390-89-7((3-Propoxyphenyl)methanethiol)

- 1344927-53-2(2-2-(cyclohex-1-en-1-yl)acetamidopropanoic acid)

- 859142-91-9(6-hydroxy-4-(morpholin-4-yl)methyl-7-phenyl-2H-chromen-2-one)

- 2172165-85-2(2,2,2-trifluoro-N-{2-methyl-5-4-(trifluoromethyl)phenylpiperidin-3-yl}acetamide)

- 90858-86-9(4-Bromo-5-methoxy-1H-indole)